3-Bromo-1-isopropyl-6-nitro-1h-indole
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Overview
Description
3-Bromo-1-isopropyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 3-position, an isopropyl group at the 1-position, and a nitro group at the 6-position of the indole ring. These substitutions confer unique chemical and biological properties to the molecule .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a complex between the indole derivative and its target, which can modulate the activity of the target and lead to various downstream effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-isopropylindole, followed by nitration to introduce the nitro group at the 6-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a mixture of nitric acid and sulfuric acid for nitration .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: 3-Substituted indole derivatives.
Reduction: 3-Bromo-1-isopropyl-6-amino-1H-indole.
Oxidation: Various oxidized indole derivatives.
Scientific Research Applications
3-Bromo-1-isopropyl-6-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-nitro-1H-indole: Lacks the isopropyl group, which may affect its chemical and biological properties.
1-Isopropyl-6-nitro-1H-indole: Lacks the bromine atom, which may influence its reactivity and applications.
3-Bromo-1-methyl-6-nitro-1H-indole: Has a methyl group instead of an isopropyl group, potentially altering its properties.
Uniqueness
3-Bromo-1-isopropyl-6-nitro-1H-indole is unique due to the specific combination of substituents on the indole ring. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-bromo-6-nitro-1-propan-2-ylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBAZORRKGEPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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